

Sila-Cyflumetofen carbon-silicon isosteric replacement

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Compound Focus: Cyflumetofen

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Strategic Rationale and Compound Design

The discovery of **Sila-Cyflumetofen (6B)** was driven by the strategic application of **carbon-silicon bioisosteric replacement** on the commercial acaricide **Cyflumetofen (6A)** [1].

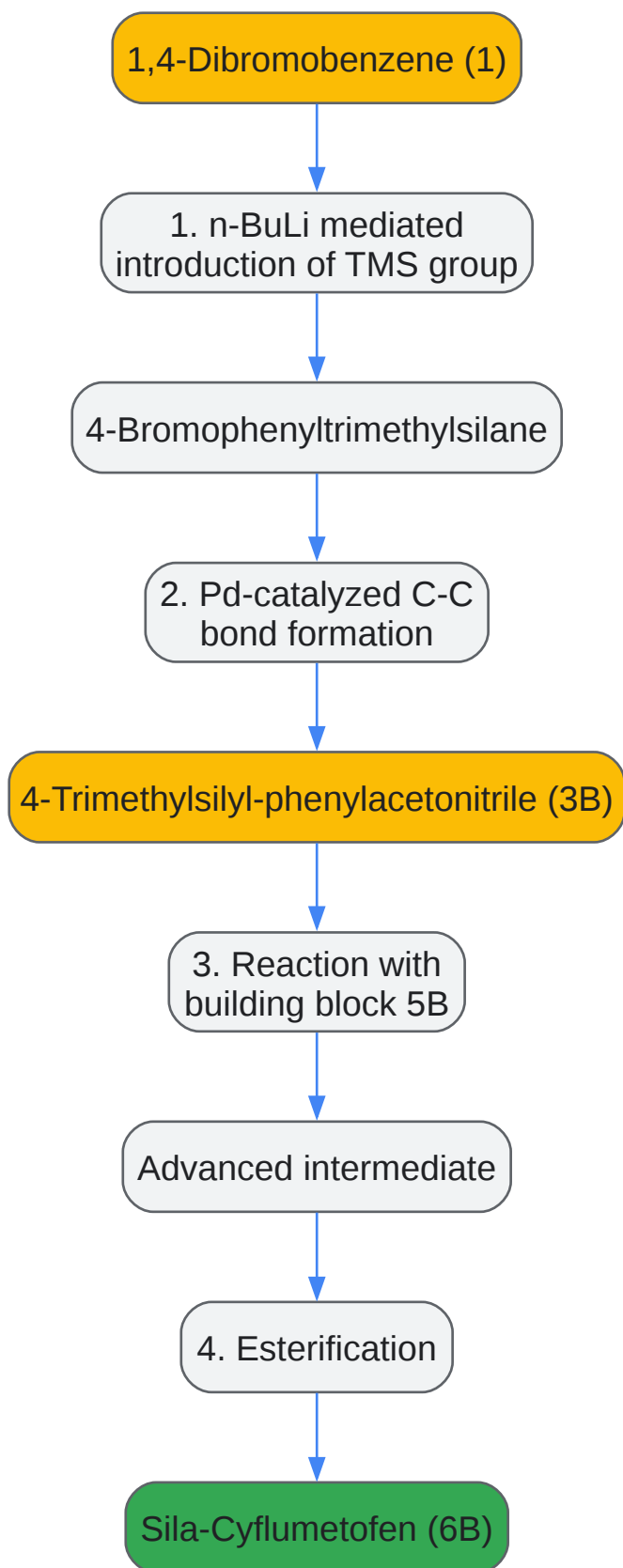
- **Targeted Replacement:** The essential *tert*-butyl group in **Cyflumetofen** was replaced with a **trimethylsilyl** group. This was predicated on the similarities and key differences between carbon and silicon, which can be exploited to modulate the properties of a bioactive molecule [1] [2].
- **Rationale for Selection:** This specific replacement was chosen to potentially influence **ligand-receptor interactions, pharmacology, and pharmacodynamic properties** by altering the molecule's conformation, electron distribution, and physicochemical profile. It also presents a clear path to generating novel intellectual property [1].
- **Properties of Carbon vs. Silicon:** The table below summarizes the fundamental chemical differences that underpin this strategy [2].

Property	Carbon (in Cyflumetofen)	Silicon (in Sila-Cyflumetofen)	Potential Impact
Atomic Size / Bond Length	Smaller atom; C-C bond ~1.54 Å	Larger atom; C-Si bond ~1.87 Å	Altered molecular shape and steric interactions; can affect binding to the target site [2].

Property	Carbon (in Cyflumetofen)	Silicon (in Sila-Cyflumetofen)	Potential Impact
Electronegativity	More electronegative (2.55)	More electropositive (1.90)	Increased bond polarity; silanols are stronger hydrogen-bond donors than carbinols [1] [2].
Lipophilicity	Lower	Higher (Trimethylsilyl group)	Enhanced tissue penetration and potentially altered pharmacokinetics [2].

Synthesis and Analytical Data

The synthesis of Sila-**Cyflumetofen** was designed for efficiency, achievable in only **five steps** from commercially available 1,4-dibromobenzene [3] [1].



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Synthetic route to Sila-Cyflumetofen (6B), highlighting key C-C and C-Si bond-forming steps [1].

The synthesis of the active metabolite Sila-AB-1 was also accomplished efficiently in **four steps** [3].

Biological and Physicochemical Profiling

Extensive evaluation demonstrated that the carbon-silicon replacement successfully retained and, in some aspects, enhanced the desired properties.

- **Acaricidal Activity:** Sila-Cyflumetofen retained a high level of acaricidal activity comparable to the original Cyflumetofen, confirming the validity of the isosteric replacement [3] [1].
- **Enzyme Inhibition:** A novel, specific mode-of-action test was developed for spider mite Complex II (SQR). In this assay, the active metabolite Sila-AB-1 exhibited a lower IC₅₀ value than carbon-based AB-1, indicating **potently inhibited the target enzyme** [3] [1].
- **Physicochemical Properties:** The carbon-silicon swap led to measurable changes in the molecule's physical properties, as summarized below [1].

Parameter	Cyflumetofen (6A)	Sila-Cyflumetofen (6B)
Molecular Weight	Information not provided in search results	Information not provided in search results
logP (Lipophilicity)	Lower	Higher
Water Solubility	Information not provided in search results	Information not provided in search results
SQR Inhibition (IC ₅₀)	Higher (Metabolite AB-1)	Lower (Metabolite Sila-AB-1)

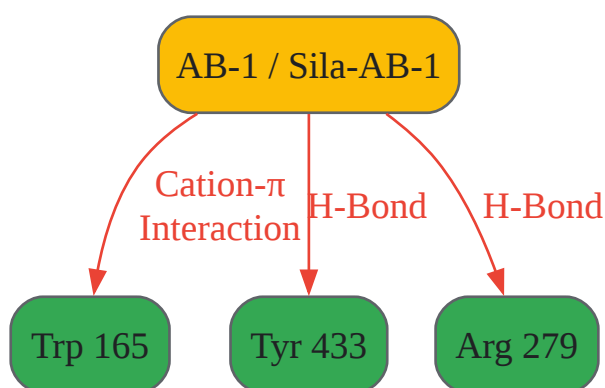
Mechanism of Action and Binding Mode

The research included sophisticated molecular modeling to understand the interaction at the atomic level.

- **Target Protein:** Both Cyflumetofen and Sila-Cyflumetofen are **prodrugs**. They are metabolized to their active forms (AB-1 and Sila-AB-1, respectively), which inhibit the **Qp site of mitochondrial**

Complex II (Succinate:Ubiquinone Oxidoreductase, SQR) in spider mites, disrupting cellular energy production [3] [1].

- **Homology Modeling:** As the crystal structure of spider mite SQR was unknown, the researchers developed the **first homology model** of this enzyme to study the binding pose [3].
- **Identical Binding Pose:** The model demonstrated that both AB-1 and Sila-AB-1 bind in the **same pose** within the Qp site. They form key interactions with amino acid residues **Trp 165, Tyr 433, and Arg 279**, specifically **two hydrogen bonds and a cation- π interaction** [3] [1]. The conserved core of the molecules facilitates these identical key interactions.



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Key binding interactions of AB-1 and Sila-AB-1 with residues in the SQR Qp site, as revealed by homology modeling [3] [1].

Conclusion and Significance

This work represents a seminal example of the **successful application of carbon-silicon bioisosteric replacement in agrochemical discovery** [3]. The strategy led to:

- The discovery of a **novel, highly potent acaricide**, Sila-**Cyflumetofen**.
- Retention of favorable properties with a **potential enhancement in target enzyme inhibition**.
- A demonstration that this approach is a viable and powerful tool for **generating new intellectual property and optimizing lead compounds** in crop protection research [1].

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